Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-methylpropyl group at position 5, a pyridin-3-ylcarbonylamino moiety at position 2, and a methyl ester at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is known for its role in bioactive molecules, particularly in agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)7-11-12(14(20)21-3)17-15(22-11)18-13(19)10-5-4-6-16-8-10/h4-6,8-9H,7H2,1-3H3,(H,17,18,19) |
InChI Key |
NQWWSOFNACRFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-(Difluoromethyl)-5-(4,5-Dihydro-2-Thiazolyl)-4-(2-Methylpropyl)-6-(Trifluoromethyl)-3-Pyridine Carboxylate (Thiazopyr)
Key Similarities :
- Thiazole/Thiazolyl Core : Both compounds incorporate a thiazole-related heterocycle, critical for interacting with biological targets such as enzymes or receptors.
- 2-Methylpropyl Substituent : This lipophilic group enhances membrane permeability, a feature shared with the target compound.
- Ester Functionalization : The methyl ester at the carboxylate position is common in agrochemicals for improving stability and bioavailability.
Key Differences :
- Pyridine vs. Pyrimidine Substituents : The target compound’s pyridin-3-ylcarbonyl group contrasts with thiazopyr’s trifluoromethylpyridine, which introduces electronegative fluorine atoms that enhance resistance to metabolic degradation.
- Additional Fluorinated Groups: Thiazopyr’s difluoromethyl and trifluoromethyl groups increase its environmental persistence and pesticidal activity compared to the non-fluorinated target compound .
Spirocyclic Diazaspiro Decene Derivatives (EP 4 374 877 A2)
Key Similarities :
Key Differences :
- Structural Complexity : The spirocyclic diazaspiro framework in the patent compound introduces conformational rigidity, likely enhancing target specificity compared to the planar thiazole system.
- Fluorine Content : The patent compound’s difluoro and methoxyethyl groups enhance solubility and metabolic stability, features absent in the target compound .
Comparative Data Table
Research Implications
- Bioactivity: The target compound’s pyridin-3-ylcarbonylamino group may offer selectivity for nicotinic acetylcholine receptors or bacterial enzymes, contrasting with thiazopyr’s root-growth inhibition.
- Synthetic Challenges : Unlike thiazopyr’s fluorinated synthesis, the target compound may require milder conditions due to the absence of fluorine, reducing production costs.
- Environmental Impact : The lack of fluorine in the target compound aligns with trends toward eco-friendly agrochemicals, though efficacy may be compromised compared to fluorinated analogs .
Q & A
Q. What are the established synthetic routes for Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?
The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. A common approach includes:
- Thiazole core formation : Reacting 4-phenyl butyric acid derivatives with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment for precipitation .
- Esterification and functionalization : Introducing the methyl ester group via alkylation of the carboxylic acid intermediate, followed by coupling with pyridine-3-carbonyl chloride under basic conditions (e.g., K₂CO₃) .
- Purification : Recrystallization from DMSO/water mixtures (2:1) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- HPLC : For purity assessment (>95%) and separation of isomers .
- FTIR and NMR : To confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹ in FTIR) and structural assignments (¹H NMR for pyridine and thiazole protons) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in related thiazolo[3,2-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Catalyst screening : Testing alternatives to POCl₃ (e.g., PCl₅ or T3P®) to reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for pyridine coupling .
- Temperature control : Lowering reflux temperatures (e.g., 70°C) during thiazole formation minimizes decomposition .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Structural analogs : Subtle changes like replacing the 2-methylpropyl group with isopropyl (see ) alter steric effects and binding affinity .
- Assay conditions : Standardizing buffer pH (e.g., 7.4 for physiological relevance) and incubation times reduces variability .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with pyridine nitrogen .
Q. How does the compound’s stability influence experimental design?
Stability challenges include:
- Ester hydrolysis : Hydrolytic degradation in aqueous media requires storage at ≤-20°C in anhydrous DMSO .
- Light sensitivity : UV-Vis studies show degradation under prolonged light exposure; amber vials are recommended .
- In-use stability : Monitor via periodic HPLC during biological assays to confirm integrity .
Q. What methodologies support structure-activity relationship (SAR) studies?
SAR exploration involves:
- Systematic substitution : Modifying the pyridine or thiazole moieties (e.g., fluorophenyl vs. methoxyphenyl groups) to assess electronic effects .
- Bioisosteric replacement : Replacing the methyl ester with ethyl or tert-butyl esters to evaluate metabolic stability .
- Pharmacophore mapping : Overlaying active conformers using software like Schrödinger’s Phase identifies critical binding features .
Methodological Considerations
Q. How are computational models integrated into experimental workflows?
- Docking studies : Pre-screen analogs against target proteins (e.g., kinases) to prioritize synthesis .
- MD simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR models : Use descriptors like logP and polar surface area to predict permeability .
Q. What are best practices for resolving spectral data ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
